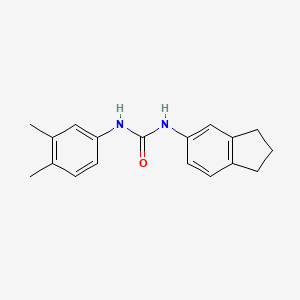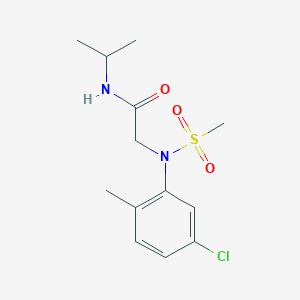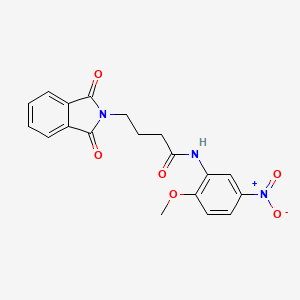
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea, also known as DI-DMPU, is a chemical compound that has gained significant attention in scientific research. It is a versatile reagent that has been used in various fields of chemistry, including organic synthesis, catalysis, and materials science.
作用機序
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea is not fully understood. However, it is believed that N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea acts as a Lewis base, coordinating with metal catalysts and activating nucleophiles. It can also stabilize intermediates in organic reactions, leading to improved yields and selectivity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea. However, studies have shown that it is not toxic to cells and does not cause significant adverse effects in animal models.
実験室実験の利点と制限
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea has several advantages as a reagent in lab experiments. It is easy to handle, has a long shelf life, and is relatively inexpensive. It also has a broad range of applications in organic synthesis, making it a versatile tool for chemists. However, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea is hygroscopic and can react with water, leading to decreased reactivity and yield. It is also sensitive to air and light, and therefore, it should be stored in an inert atmosphere.
将来の方向性
There are several future directions for N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea research. One area of interest is the development of new synthetic methodologies using N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea as a reagent. Another direction is the exploration of its potential as a catalyst in various reactions. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea can be used as a ligand in metal-mediated reactions, leading to the development of new materials with unique properties. Finally, further studies are needed to understand the mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea and its potential impact on human health and the environment.
Conclusion:
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea is a versatile reagent that has gained significant attention in scientific research due to its unique properties. It has been extensively used in organic synthesis, catalysis, and materials science. Although there is limited information available on its biochemical and physiological effects, it is not toxic to cells and does not cause significant adverse effects in animal models. N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea has several advantages as a reagent in lab experiments, but it is also sensitive to air and water. There are several future directions for N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea research, including the development of new synthetic methodologies, exploration of its potential as a catalyst, and understanding its mechanism of action.
合成法
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea can be synthesized by reacting 3,4-dimethylphenyl isocyanate with 2,3-dihydroinden-5-amine in the presence of a base such as potassium carbonate. The reaction proceeds smoothly at room temperature, and the yield of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea is typically high. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea has been extensively used in scientific research due to its unique properties. It can act as a powerful activator for a variety of nucleophiles, including Grignard reagents, organolithium reagents, and organozinc reagents. It can also serve as an excellent ligand for transition metal catalysts, such as palladium and nickel. These properties make N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea an essential reagent in organic synthesis, particularly in the preparation of complex molecules.
特性
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-12-6-8-16(10-13(12)2)19-18(21)20-17-9-7-14-4-3-5-15(14)11-17/h6-11H,3-5H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOANMUXZFFEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(CCC3)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827466 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dimethylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139052.png)
![10,11-dimethoxy-6-(4-methoxyphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B5139060.png)
![N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide](/img/structure/B5139068.png)

![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5139083.png)
![isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B5139091.png)
![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B5139108.png)
![N-[2-(difluoromethoxy)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5139119.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-propoxybenzamide](/img/structure/B5139127.png)
![2,6-dimethoxy-4-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5139134.png)

![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5139152.png)
![ethyl 5-{[(2,4-dimethoxyphenyl)amino]carbonyl}-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5139155.png)
![N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5139163.png)